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Compound of Interest

Compound Name:
(R)-1-Tert-butyl 2-methyl

azetidine-1,2-dicarboxylate

Cat. No.: B595062 Get Quote

An In-depth Technical Guide to Suppliers of Enantiopure Azetidine Derivatives for Researchers,

Scientists, and Drug Development Professionals

Introduction
Enantiopure azetidine derivatives are crucial building blocks in medicinal chemistry and drug

discovery. Their rigid four-membered ring structure imparts unique conformational constraints

on molecules, making them valuable scaffolds for the design of novel therapeutics. The

stereochemistry of these derivatives is often critical for their biological activity, necessitating

access to enantiomerically pure forms. This guide provides a comprehensive overview of

suppliers for key enantiopure azetidine derivatives, detailed experimental protocols for their

synthesis and analysis, and visualizations of relevant biological pathways and experimental

workflows.

I. Suppliers of Key Enantiopure Azetidine
Derivatives
The following tables summarize commercially available enantiopure azetidine derivatives from

various suppliers. The data presented is based on information available in public domains and

supplier websites. It is recommended to confirm the specifications with the supplier before

ordering.
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Product Name Supplier CAS No.
Purity/Specific
ation

Price (USD)

(S)-(-)-Azetidine-

2-carboxylic acid

Thermo Scientific

Chemicals
2133-34-8 99% 125.65 / 250 mg

L-Azetidine-2-

carboxylic acid
BLD Pharm 2133-34-8 >99% (HPLC) Contact for price

L-Azetidine-2-

carboxylic acid

AdooQ

Bioscience
2133-34-8 >99% (HPLC) Contact for price

1-Boc-(S)-

azetidine-2-

carboxylic acid

Sigma-Aldrich 51077-14-6 ≥98.0% (TLC) Contact for price

(S)-1-Boc-

Azetidine-2-

carboxylic acid

Oakwood

Chemical
51077-14-6 Not specified Contact for price

1-Boc-L-

azetidine-2-

carboxylic acid

MedChemExpres

s
51077-14-6 Not specified Contact for price

Boc-L-azetidine-

2-carboxylic acid
Chem-Impex 51077-14-6 Not specified Contact for price

1-Fmoc-(S)-

azetidine-2-

carboxylic acid

Santa Cruz

Biotechnology
136552-06-2 ≥98% Contact for price

1-Fmoc-(S)-

azetidine-2-

carboxylic acid

Sigma-Aldrich 136552-06-2 ≥97.0% Contact for price

1-Fmoc-(S)-

azetidine-2-

carboxylic acid

Apollo Scientific 136552-06-2 96% £33.00 / 1g
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Product Name Supplier CAS No.
Purity/Specific
ation

Price (USD)

(R)-Azetidine-2-

carboxylic acid

MedChemExpres

s
2133-34-8 In-stock Contact for price

1-Boc-(R)-

azetidine-2-

carboxylic acid

Various 51077-15-7 Not specified Contact for price

*Note: While (R)-Azetidine-2-carboxylic acid and its derivatives are less common commercially,

several suppliers of chiral building blocks may offer custom synthesis.

3-Hydroxyazetidine Derivatives
Product Name Supplier CAS No.

Purity/Specific
ation

Price (USD)

3-

Hydroxyazetidine

hydrochloride

Sigma-Aldrich 18621-18-6 97% Contact for price

3-

Hydroxyazetidine

hydrochloride

Thermo Scientific

Chemicals
18621-18-6 97% Contact for price

3-

Hydroxyazetidine

hydrochloride

Synthonix, Inc. 18621-18-6
Typically In-

Stock
Contact for price

3-

Hydroxyazetidine

hydrochloride

Chem-Impex 18621-18-6 ≥ 98% Contact for price

II. Experimental Protocols
Asymmetric Synthesis of N-Protected 2-Arylazetidines
This protocol describes a general approach for the synthesis of N-protected 2-arylazetidines,

which are versatile intermediates.[1]
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Starting Material: A protected γ-amino alcohol derived from a suitable aryl precursor.

Step 1: Activation of the Hydroxyl Group

Dissolve the N-protected γ-amino alcohol (1 equivalent) in an inert solvent such as

dichloromethane (CH2Cl2) at 0 °C.

Add a base like triethylamine or pyridine (1.2 equivalents).

Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) and stir

the reaction at room temperature until completion (monitored by TLC).

Work up the reaction by washing with water and brine, drying the organic layer over

anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Intramolecular Cyclization

Dissolve the resulting N-protected amino mesylate/tosylate in a polar aprotic solvent like

tetrahydrofuran (THF) or dimethylformamide (DMF).

Add a strong base, such as sodium hydride or potassium tert-butoxide (1.2 equivalents), at 0

°C.

Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, wash with brine, dry the organic layer, and

concentrate.

Purify the crude product by silica gel column chromatography to obtain the N-protected 2-

arylazetidine.

Chiral HPLC Analysis for Enantiomeric Excess (ee%)
Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to determine

the enantiomeric purity of chiral compounds.[2][3]
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Instrumentation:

HPLC system with a UV detector.

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or

Chiralpak AD-H).

Mobile Phase:

A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be

optimized for the specific azetidine derivative to achieve baseline separation of the

enantiomers.

General Procedure:

Prepare a dilute solution of the synthesized azetidine derivative in the mobile phase.

Inject the sample onto the chiral HPLC column.

Elute the sample with the optimized mobile phase at a constant flow rate.

Monitor the elution profile using a UV detector at a suitable wavelength.

The two enantiomers will have different retention times.

Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee%

= [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

III. Visualizations
Signaling Pathway: Azetidine Derivatives as STAT3
Inhibitors
Certain enantiopure azetidine amides have been identified as potent small-molecule inhibitors

of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Constitutive activation of the

STAT3 signaling pathway is implicated in various cancers. The diagram below illustrates the

general mechanism of STAT3 signaling and the point of inhibition by these azetidine

derivatives.
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Caption: Inhibition of the STAT3 signaling pathway by enantiopure azetidine derivatives.
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Experimental Workflow: Asymmetric Catalysis Using a
Chiral Azetidine Ligand
Chiral azetidine derivatives are effective ligands in asymmetric catalysis, inducing high levels of

enantioselectivity in various chemical transformations.[3] The following diagram outlines a

general experimental workflow for such a catalytic process.
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Caption: General experimental workflow for asymmetric catalysis using a chiral azetidine

ligand.

Logical Relationship: Key Considerations for Supplier
Selection
Choosing the right supplier for enantiopure azetidine derivatives is critical for research and

development success. The following diagram illustrates the key factors to consider in this

decision-making process.
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Caption: Key factors to consider when selecting a supplier for enantiopure azetidine

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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